molecular formula C8H8BrN3O B1380796 3-Bromo-6-methoxy-2-methylimidazo[1,2-A]pyrimidine CAS No. 1519606-88-2

3-Bromo-6-methoxy-2-methylimidazo[1,2-A]pyrimidine

Cat. No.: B1380796
CAS No.: 1519606-88-2
M. Wt: 242.07 g/mol
InChI Key: LWJNPTHGQGJLEG-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-2-methylimidazo[1,2-A]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrimidine, 3-bromo-6-methoxy-2-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-amino-1-propargylpyridinium bromide with sodium methoxide can lead to the formation of 2-methylimidazo[1,2-a]pyridine, which can then be brominated to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of suitable catalysts and reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxy-2-methylimidazo[1,2-A]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidine, 3-bromo-6-methoxy-2-methyl- involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes or receptors, leading to downstream effects on cellular processes . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-methoxy-2-methylimidazo[1,2-A]pyrimidine is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of the bromine, methoxy, and methyl groups allows for targeted modifications and functionalizations, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-6-methoxy-2-methylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-5-7(9)12-4-6(13-2)3-10-8(12)11-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJNPTHGQGJLEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=NC2=N1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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